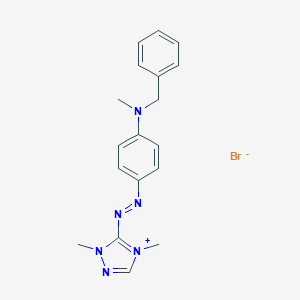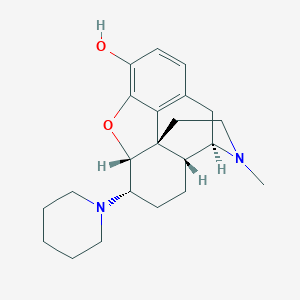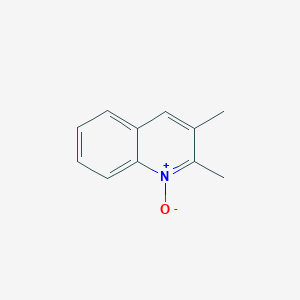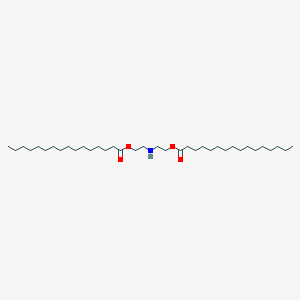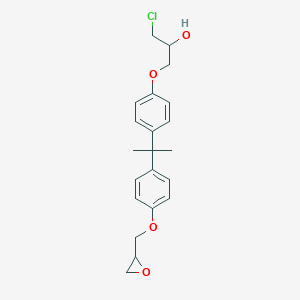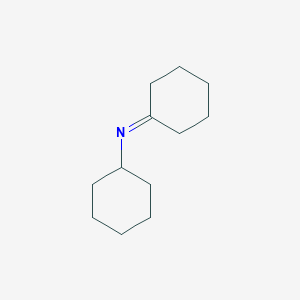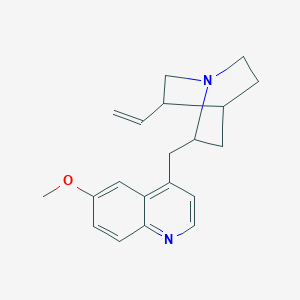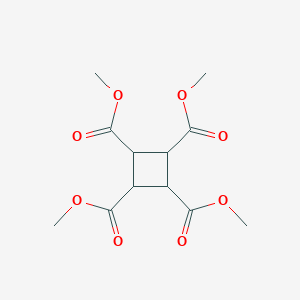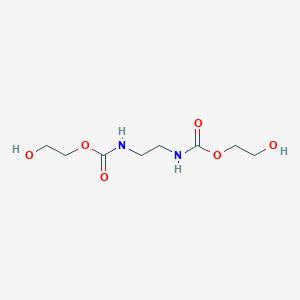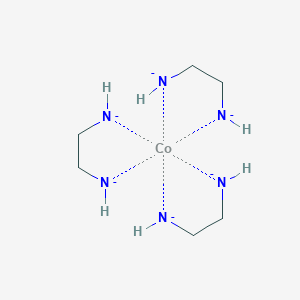
Tris(ethylenediamine)cobalt trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(ethylenediamine)cobalt trichloride, also known as [Co(en)3]Cl3, is a coordination complex that has been widely used in scientific research due to its unique properties. [Co(en)3]Cl3 is a cobalt-based compound that consists of a central cobalt ion coordinated to three ethylenediamine ligands and three chloride ions.
Wirkmechanismus
The mechanism of action of [Co(en)3]Cl3 is not fully understood, but it is believed to involve the coordination of the cobalt ion to biological molecules such as DNA and proteins. This interaction can lead to changes in the conformation and function of these molecules, resulting in altered cellular processes.
Biochemische Und Physiologische Effekte
[Co(en)3]Cl3 has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that [Co(en)3]Cl3 can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. Additionally, [Co(en)3]Cl3 has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter signaling.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [Co(en)3]Cl3 in lab experiments include its stability, solubility in water, and ease of synthesis. However, [Co(en)3]Cl3 can be toxic in high concentrations, and its use in biological systems requires careful consideration of its potential effects on cellular processes.
Zukünftige Richtungen
There are several potential future directions for research involving [Co(en)3]Cl3. These include the development of new cobalt-based compounds with enhanced biological activity, the investigation of the mechanism of action of [Co(en)3]Cl3, and the exploration of its potential applications in biomedicine and environmental remediation. Additionally, further studies are needed to evaluate the safety and toxicity of [Co(en)3]Cl3 in biological systems.
Synthesemethoden
The synthesis of [Co(en)3]Cl3 involves the reaction between cobalt(II) chloride and ethylenediamine in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
[Co(en)3]Cl3 has been extensively utilized in scientific research as a catalyst and a precursor for the synthesis of other cobalt-based compounds. It has been used in the synthesis of cobalt(III) complexes, which have been shown to exhibit antimicrobial properties. Additionally, [Co(en)3]Cl3 has been used in the preparation of cobalt oxide nanoparticles, which have potential applications in the fields of biomedicine and environmental remediation.
Eigenschaften
CAS-Nummer |
13408-73-6 |
|---|---|
Produktname |
Tris(ethylenediamine)cobalt trichloride |
Molekularformel |
C6H24Cl3CoN6 |
Molekulargewicht |
233.18 g/mol |
IUPAC-Name |
2-azanidylethylazanide;cobalt |
InChI |
InChI=1S/3C2H6N2.Co/c3*3-1-2-4;/h3*3-4H,1-2H2;/q3*-2; |
InChI-Schlüssel |
QUKLPQSKLABKQO-UHFFFAOYSA-N |
SMILES |
C(C[NH-])[NH-].C(C[NH-])[NH-].C(C[NH-])[NH-].[Co] |
Kanonische SMILES |
C(C[NH-])[NH-].C(C[NH-])[NH-].C(C[NH-])[NH-].[Co] |
Andere CAS-Nummern |
15375-81-2 13408-73-6 |
Verwandte CAS-Nummern |
14878-41-2 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



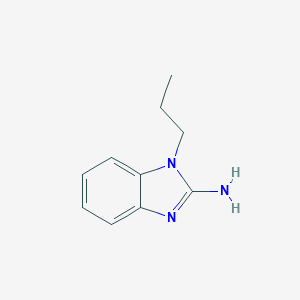
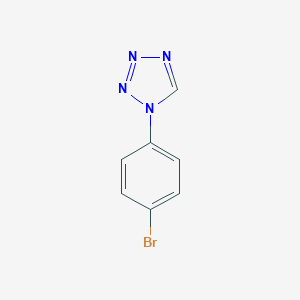
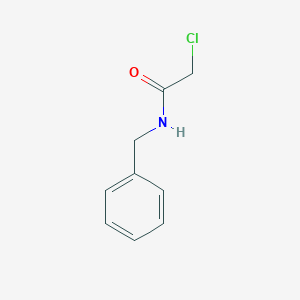
![Pentane, 1,1'-[ethylidenebis(oxy)]bis-](/img/structure/B79568.png)
